Superior Progression-Free Survival vs. Lapatinib in HER2-Positive Metastatic Breast Cancer
In the phase 3 PHOEBE trial (NCT03080805), pyrotinib (400 mg daily) plus capecitabine demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to lapatinib (1250 mg daily) plus capecitabine in patients with HER2-positive metastatic breast cancer [1]. The hazard ratio for PFS was 0.48 (95% CI, 0.37-0.63; P < .0001), indicating a 52% reduction in the risk of disease progression or death for patients receiving pyrotinib [2].
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | 12.5 months (95% CI, 9.8-13.8) |
| Comparator Or Baseline | Lapatinib plus capecitabine: 5.6 months (95% CI, 5.5-7.0) |
| Quantified Difference | 6.9 months longer median PFS; HR = 0.48 (95% CI, 0.37-0.63, P < .0001) |
| Conditions | Phase 3 randomized controlled trial (PHOEBE) in 267 patients with HER2-positive metastatic breast cancer; pyrotinib 400 mg daily + capecitabine vs lapatinib 1250 mg daily + capecitabine. |
Why This Matters
This 6.9-month PFS extension is a clinically meaningful and statistically robust advantage for researchers and clinicians evaluating optimal HER2-directed therapy, making pyrotinib a preferred reference compound for studies requiring superior efficacy over lapatinib.
- [1] Xu B, et al. Pyrotinib plus capecitabine versus lapatinib plus capecitabine for the treatment of HER2-positive metastatic breast cancer (PHOEBE): a multicentre, open-label, randomised, controlled, phase 3 trial. Lancet Oncol. 2021;22(3):351-360. View Source
- [2] Targeted Oncology. Updated Analysis Shows Improved OS for Pyrotinib Over Lapatinib in HER2-Positive Breast Cancer. March 2026. View Source
